molecular formula C9H13N3O2 B2638832 4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200425-33-6

4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2638832
CAS RN: 2200425-33-6
M. Wt: 195.222
InChI Key: BUQWETJYGKCPAQ-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-868,596, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Structural Studies

Triazole derivatives, including those similar to the specified compound, have been synthesized and analyzed for their structural properties. Studies have demonstrated the synthesis of triazole derivatives using X-ray diffraction techniques, and characterized by IR, 1H NMR, and 13C NMR, revealing detailed insights into their molecular configurations, hydrogen bonding patterns, and crystal structures (Şahin et al., 2014), (Boechat et al., 2010). These studies highlight the importance of intermolecular interactions in determining the physical properties and stability of these compounds.

Antimicrobial and Antifungal Activities

Some triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. The introduction of different substituents into the triazole ring system has been shown to influence the biological activity of these compounds. Notably, certain derivatives have exhibited significant activities against a range of microorganisms, showcasing the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Interaction with DNA

The interaction of triazole derivatives with DNA has been investigated, revealing their potential applications in medicinal chemistry and drug design. Studies have shown that some triazole compounds can bind to DNA, affecting its structure and function. This property is particularly relevant for the development of anticancer drugs, as it opens pathways for targeting the genetic material of cancer cells (Demirbaş et al., 2019).

Anticancer Properties

The synthesis of triazole derivatives and their evaluation for anticancer activities have been a significant focus of research. Certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines, suggesting the potential of triazole compounds in cancer therapy. The mechanism of action often involves interactions with biological targets that are crucial for cancer cell proliferation (Demirbas & Uğurluoğlu, 2004).

properties

IUPAC Name

4-cyclopropyl-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-9-11-10-8(7-2-1-5-14-7)12(9)6-3-4-6/h6-7H,1-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQWETJYGKCPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NNC(=O)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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